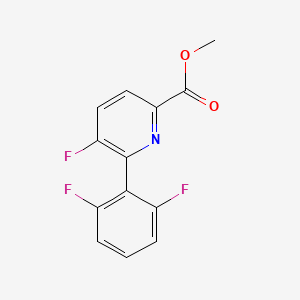
Methyl 6-(2,6-difluorophenyl)-5-fluoropicolinate
描述
Methyl 6-(2,6-difluorophenyl)-5-fluoropicolinate is a synthetic organic compound characterized by the presence of fluorine atoms on both the phenyl and picolinate moieties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-(2,6-difluorophenyl)-5-fluoropicolinate typically involves multi-step organic reactions. One common method starts with the preparation of the 2,6-difluorophenyl precursor, which is then subjected to a series of reactions to introduce the picolinate moiety. Key steps include:
Halogenation: Introduction of fluorine atoms to the phenyl ring using reagents like N-fluorobenzenesulfonimide (NFSI) under mild conditions.
Coupling Reaction: Formation of the picolinate structure through a Suzuki-Miyaura coupling reaction, utilizing palladium catalysts and boronic acids.
Esterification: Conversion of the carboxylic acid group to a methyl ester using methanol and acid catalysts.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.
化学反应分析
Types of Reactions
Methyl 6-(2,6-difluorophenyl)-5-fluoropicolinate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using hydrogen gas and palladium catalysts can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the fluorinated positions, often using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
Methyl 6-(2,6-difluorophenyl)-5-fluoropicolinate has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders due to its fluorinated structure which can enhance bioavailability and metabolic stability.
Materials Science: The compound is used in the development of fluorinated polymers and materials with unique electronic properties.
Biological Studies: It is employed in the study of enzyme interactions and as a probe in fluorine-19 nuclear magnetic resonance (NMR) spectroscopy.
作用机制
The mechanism of action of Methyl 6-(2,6-difluorophenyl)-5-fluoropicolinate involves its interaction with specific molecular targets, often enzymes or receptors. The fluorine atoms can enhance binding affinity and selectivity through hydrogen bonding and van der Waals interactions. The compound may also participate in metabolic pathways, undergoing biotransformation to active metabolites that exert biological effects.
相似化合物的比较
Similar Compounds
Methyl 6-(2,6-dichlorophenyl)-5-fluoropicolinate: Similar structure but with chlorine atoms instead of fluorine, leading to different reactivity and biological activity.
Methyl 6-(2,6-difluorophenyl)-5-chloropicolinate: Chlorine substitution on the picolinate ring, affecting its chemical properties and applications.
Uniqueness
Methyl 6-(2,6-difluorophenyl)-5-fluoropicolinate is unique due to the presence of multiple fluorine atoms, which can significantly alter its electronic properties, reactivity, and interactions with biological targets compared to its chlorinated or non-fluorinated analogs.
属性
IUPAC Name |
methyl 6-(2,6-difluorophenyl)-5-fluoropyridine-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F3NO2/c1-19-13(18)10-6-5-9(16)12(17-10)11-7(14)3-2-4-8(11)15/h2-6H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFGZDGLJAHNTNI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC(=C(C=C1)F)C2=C(C=CC=C2F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














